1-(3-Cyano-benzyl)-3-formyl-1H-indole-5-carboxylic acid methyl ester

Overview

Description

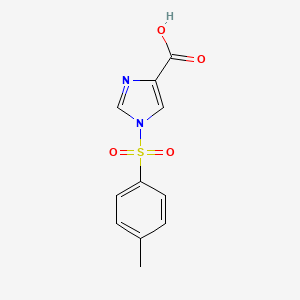

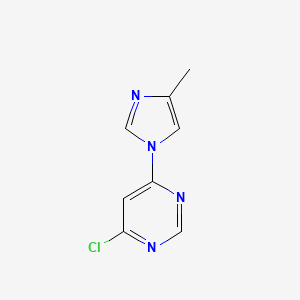

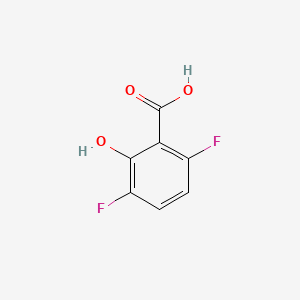

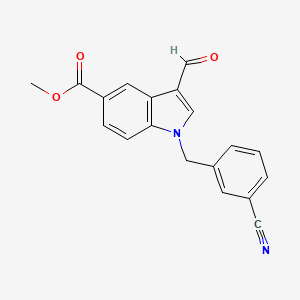

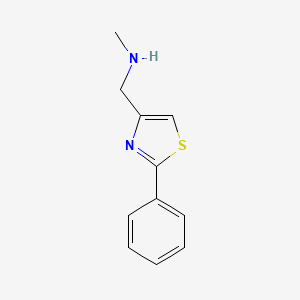

The compound “1-(3-Cyano-benzyl)-3-formyl-1H-indole-5-carboxylic acid methyl ester” is a complex organic molecule. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals. The cyano group (-CN) and the carboxylic acid methyl ester group (-COOCH3) are functional groups that can participate in various chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indole ring, a benzyl group with a cyano substituent, a formyl group on the indole ring, and a carboxylic acid methyl ester group .Chemical Reactions Analysis

The cyano group, the formyl group, and the carboxylic acid methyl ester group in the compound can undergo various chemical reactions. For example, the cyano group can be hydrolyzed to give a carboxylic acid .Scientific Research Applications

Organic Synthesis Intermediates

This compound serves as an intermediate in the synthesis of various organic molecules. Its cyano and carboxylate groups are reactive sites that can be utilized to create complex structures, particularly in the development of new pharmaceuticals. For example, it can be used to synthesize piperidine-based MCH R1 antagonists .

Suzuki Coupling Reactions

In the field of catalytic cross-coupling reactions, this compound can act as a boronic acid derivative, participating in Suzuki coupling reactions. This is instrumental in creating biaryl structures, which are a core component in many drugs and organic materials .

Ligands for Kainate Receptors

The structure of this compound allows for modification into ligands for kainate receptors. These ligands have potential applications in neurological research, particularly in studying excitatory neurotransmission and related disorders .

Phosphorescent OLED Materials

The cyano group within this compound’s structure makes it a candidate for creating phenylimidazole-based Ir(III) complexes. These complexes are used in blue OLED applications, contributing to the advancement of display technology .

Cancer Therapeutics

The benzyl and indole moieties present in the compound provide a framework for developing novel anticancer agents. By targeting PD-1/PD-L1 signal channels, derivatives of this compound could be used in treating various cancers .

Metabolic Disease Treatments

The compound’s framework is suitable for creating peptides and peptide analogs. These can be used in treating metabolic diseases such as obesity, fatty liver disease, and diabetes, by influencing body weight, blood glucose levels, and fat mass .

Future Directions

Mechanism of Action

Mode of Action

It’s known that the compound contains an indole ring, a common structure in many biologically active molecules . Indole derivatives are known to interact with various biological targets through different types of bonding interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways, depending on their specific structures and targets .

Result of Action

Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

properties

IUPAC Name |

methyl 1-[(3-cyanophenyl)methyl]-3-formylindole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O3/c1-24-19(23)15-5-6-18-17(8-15)16(12-22)11-21(18)10-14-4-2-3-13(7-14)9-20/h2-8,11-12H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDTZUDCWVBUYMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)N(C=C2C=O)CC3=CC(=CC=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650165 | |

| Record name | Methyl 1-[(3-cyanophenyl)methyl]-3-formyl-1H-indole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Cyano-benzyl)-3-formyl-1H-indole-5-carboxylic acid methyl ester | |

CAS RN |

925889-73-2 | |

| Record name | Methyl 1-[(3-cyanophenyl)methyl]-3-formyl-1H-indole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine](/img/structure/B1604423.png)